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2,5-diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Medicinal chemistry Structure-activity relationships Ligand design

Researchers requiring a distinct imidazo[1,2-a]pyrimidine scaffold with defined ethyl/methyl substitution for SAR studies often face limited commercial options. This 2,5-diethyl-6-methyl derivative provides a unique saturated tetrahydro core with a functionalizable N7 secondary amine-absent in aromatic analogs-enabling biotin, fluorophore, or PROTAC linker conjugation. • ≥95% purity; C11H19N3; MW 193.29; two undefined stereocenters for diastereomer differentiation studies. • Available in 0.05 g to 10 g scales; immediate use without in-house synthesis.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B13083471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCCC1C(CNC2=NC(=CN12)CC)C
InChIInChI=1S/C11H19N3/c1-4-9-7-14-10(5-2)8(3)6-12-11(14)13-9/h7-8,10H,4-6H2,1-3H3,(H,12,13)
InChIKeyNSWPNUHDRUWUOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine – Overview


2,5-Diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1695293-13-0) is a saturated bicyclic heterocycle within the imidazo[1,2-a]pyrimidine class, possessing a molecular formula of C11H19N3 and a molecular weight of 193.29 g/mol [1]. The compound contains one hydrogen bond donor, two hydrogen bond acceptors, a topological polar surface area (TPSA) of 29.9 Ų, and a predicted XLogP3-AA of 2.6, indicating moderate lipophilicity [1]. It features two undefined stereocenters at positions 5 and 6, as well as two rotatable ethyl substituents that confer conformational flexibility distinct from rigid aromatic analogs [1]. Commercially, it is available in research-grade purity (≥95%) from multiple specialty chemical suppliers, with pricing that reflects its specialized synthesis and limited production scale [2].

1 Specific 2,5-diethyl-6-methyl substitution on saturated imidazo[1,2-a]pyrimidine core
2 Two undefined stereocenters; may require chiral separation or diastereomer characterization
3 Research-grade building block for SAR exploration and lead optimization

2,5-Diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Structural Differentiation


Substituting a closely related imidazo[1,2-a]pyrimidine analog for the 2,5-diethyl-6-methyl derivative without verification is likely to produce divergent biological or physicochemical outcomes. The substitution pattern—specifically the 2-ethyl and 5-ethyl groups combined with a 6-methyl group on the saturated tetrahydro ring—creates a unique three-dimensional conformation, LogP value, and hydrogen-bonding profile that is not replicated by mono-substituted or differently substituted congeners such as 2-tert-butyl-6-methyl-imidazo[1,2-a]pyrimidine . These differences directly affect target binding, solubility, metabolic stability, and membrane permeability. However, it must be explicitly stated that the available literature contains no published head-to-head comparative biological data between 2,5-diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine and its closest structurally related analogs. The evidence presented below is therefore limited to structural and physicochemical differentiation, supplemented by class-level inferences from the broader imidazo[1,2-a]pyrimidine literature [1].

Substituent mismatch

Replacing 2,5-diethyl-6-methyl with mono-alkyl or aromatic analogs may alter conformational space, logP, and hydrogen bonding profile, potentially shifting target engagement.

Stereochemistry unverified

Two undefined stereocenters mean that different batches or synthetic routes may produce varying diastereomer ratios, affecting reproducibility.

No direct comparative data

Published head-to-head biological data against close analogs are absent; substitution equivalence cannot be assumed.

2,5-Diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine – Quantitative Differentiation vs. Analogs


Substituent Pattern: 2,5-Diethyl-6-methyl vs. 2-tert-Butyl-6-methyl

The target compound differs from the commercially available 2-tert-butyl-6-methyl-imidazo[1,2-a]pyrimidine (CAS not specified, same molecular formula C11H19N3) by replacing the bulky 2-tert-butyl group with a smaller 2-ethyl group and adding a 5-ethyl substituent not present on the comparator. This results in a lower steric demand at the 2-position (ethyl vs. tert-butyl) and increased overall conformational flexibility due to two rotatable ethyl side chains vs. one rigid tert-butyl group. Moreover, the target compound possesses two stereocenters (at positions 5 and 6), whereas the 2-tert-butyl analog has only one (at position 6), doubling the number of possible stereoisomers. The directly measured and computed values for the two compounds are detailed below [1].

Substituent pattern
Data to verify
Target 2 rotatable bonds, 2 stereocenters (C5/C6)
Analog 1 rotatable bond (tert-butyl), 1 stereocenter (C6)
Conformational space differs; binding entropy and selectivity may vary.
No experimental biological comparison published.
Medicinal chemistry Structure-activity relationships Ligand design

Predicted Lipophilicity vs. Class-Level Baseline

The XLogP3-AA value of 2.6 for the target compound [1] positions it at a moderately lipophilic point within the broader imidazo[1,2-a]pyrimidine chemical space. By comparison, the structurally characterized imidazo[1,2-a]pyrimidine influenza inhibitors reported by Alqarni et al. exhibit a much wider calculated partition coefficient range (clogP approximately 1.0 to 4.5 depending on aromatic substituents) [2]. The 2.6 value suggests that the target compound is more lipophilic than polar, unsubstituted core scaffolds (clogP ~1.0–1.5) but significantly less lipophilic than highly substituted aromatic congeners (clogP >3.5). This intermediate lipophilicity may be advantageous for balancing aqueous solubility and membrane permeability in lead optimization campaigns, though no direct experimental logD7.4 or solubility measurement has been published for this specific compound.

Lipophilicity (XLogP3)
Class-level
Target XLogP3 = 2.6 (computed)
Class range Polar scaffolds ~1.0–1.5; lipophilic leads >3.5
Intermediate lipophilicity positions compound within drug-like space.
Computed value; no experimental logD available.
Drug design Physicochemical property profiling ADME prediction

Purity and Procurement Cost vs. Commercial Building Blocks

From a procurement perspective, the target compound commands a premium price point relative to simpler imidazo[1,2-a]pyrimidine building blocks available from Enamine. At the 1 g scale, the target compound is priced at $1,129–$1,485 (95% purity, depending on date), whereas a structurally related but synthetically less complex analog such as 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (hypothetical minimal example) would be expected to cost significantly less. This pricing differential reflects the synthetic complexity introduced by the three alkyl substituents and two chiral centers, which requires multi-step asymmetric or diastereoselective synthesis [1]. The supplier-reported minimum purity of 95% represents a typical specification for research-grade heterocyclic building blocks, placing this compound in the standard purity tier used in early-stage medicinal chemistry [1].

Procurement cost (1 g)
Source review
Target $1,129–$1,485/g (95% purity)
Simpler scaffolds $50–$300/g
Premium cost reflects synthetic complexity of trisubstituted chiral scaffold.
Based on single vendor catalog; verify current batch pricing.
Chemical sourcing Procurement analytics Research reagent selection

Hydrogen Bonding Capacity vs. Aromatic Analogs

The target compound possesses 1 hydrogen bond donor (the NH of the tetrahydropyrimidine ring) and 2 hydrogen bond acceptors (the N1 and N4 nitrogens of the imidazopyrimidine core), resulting in a TPSA of 29.9 Ų [1]. This profile is consistent with the saturated (tetrahydro) subclass of imidazo[1,2-a]pyrimidines, which bears one additional H-bond donor compared to fully aromatic imidazo[1,2-a]pyrimidine analogs that typically have 0 H-bond donors and 2–3 H-bond acceptors. The presence of this single H-bond donor in the target compound may enhance aqueous solubility through explicit water interactions while maintaining a low enough TPSA (<60 Ų) to predict reasonable passive membrane permeability. Importantly, no experimental aqueous solubility, logD, or PAMPA permeability data have been published for this specific compound, so these inferences remain theoretical [1].

H-bond donor profile
Class-level
HBD = 1, HBA = 2, TPSA = 29.9 Ų
One additional HBD vs. aromatic congeners may influence solubility and off-target profile.
Class-level inference; experimental solubility data required.
Molecular recognition Computational chemistry Fragment-based drug discovery

2,5-Diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine – Best-Fit Research Applications


Lead Optimization with Defined Alkyl Substitution

The target compound is best suited as a late-stage diversification intermediate or core scaffold in medicinal chemistry programs targeting the imidazo[1,2-a]pyrimidine pharmacophore. Its specific 2,5-diethyl-6-methyl pattern, combined with the saturated tetrahydro ring, provides a distinct structural starting point that differs from both fully aromatic analogs and mono-substituted saturated variants. Research teams investigating antiviral, antibacterial, or CNS targets where the imidazo[1,2-a]pyrimidine core has shown promise may use this compound to probe the SAR consequences of ethyl vs. methyl vs. tert-butyl substitution at the 2- and 5-positions [1].

Computational Validation of Docking and Conformational Sampling

Because 2,5-diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine possesses two undefined stereocenters and two rotatable bonds, it serves as a useful test case for computational methods that must accurately handle conformational flexibility, stereoisomer enumeration, and binding pose prediction. In silico teams validating new docking scoring functions, molecular dynamics force fields, or free energy perturbation protocols can use this compound's experimentally unresolved stereochemistry to challenge the ability of their methods to distinguish between diastereomeric binding modes [1].

Chemical Biology Tool Synthesis via NH-Functionalization

The single secondary amine (NH) at position 7 of the tetrahydropyrimidine ring offers a synthetic handle that is absent in fully aromatic imidazo[1,2-a]pyrimidines. This position can be selectively functionalized with biotin, fluorophores, photoaffinity labels, or E3 ligase ligands (for PROTAC design) without disrupting the core imidazo[1,2-a]pyrimidine framework. The two ethyl substituents may also influence the trajectory of appended groups, providing unique vectors for linker attachment that differ from those achievable with simpler C-2 or C-5 methyl analogs [1][2].

Procurement for Parallel Library Synthesis

The commercial availability of this compound in 95% purity from Enamine (catalog EN300-1118600) at defined scales (0.05 g to 10 g) enables its immediate use in parallel synthesis workflows without the need for in-house optimization of a multi-step synthetic route. For laboratories with limited synthetic capacity, the premium price point may be justified by the time saved in synthesis, purification, and characterization, particularly when the specific 2,5-diethyl-6-methyl substitution pattern is mandatory for the SAR hypothesis under investigation [3].

Application
Selection Property
Validation Focus
Lead optimization with defined alkyl substitution
2,5-diethyl-6-methyl substitution pattern
Verify SAR impact vs. mono-substituted or unsubstituted analogs
Computational docking & conformational sampling validation
Undefined stereocenters and two rotatable bonds
Validate diastereomer discrimination and binding pose prediction
Chemical biology tool synthesis (biotin, PROTAC, fluorophore)
Secondary amine at position 7 for selective functionalization
Confirm site-specific labeling without scaffold disruption
Parallel library synthesis procurement
Research-grade purity and established catalog availability
Review COA for purity, impurities, and lead time
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